molecular formula C10H12O3 B7739243 4-Phenoxybutyric acid CAS No. 38669-42-0

4-Phenoxybutyric acid

Cat. No.: B7739243
CAS No.: 38669-42-0
M. Wt: 180.20 g/mol
InChI Key: YKYVPFIBWVQZCE-UHFFFAOYSA-N
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Description

4-Phenoxybutyric acid is a compound with the molecular formula C10H12O3 and a molecular weight of 180.20 . It is used as a reference standard in the food and beverage sector for analytical testing .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C6H5OCH2CH2CH2COOH . The InChI code for the compound is 1S/C10H12O3/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12) .


Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point of 63-65 degrees Celsius .

Scientific Research Applications

  • Biosynthesis of 4-Hydroxybutyrate and Its Derivatives : A study by Nguyen and Lee (2021) discusses the biosynthesis of 4-hydroxybutyric acid from methane, emphasizing its role as a precursor in industrial applications like bioplastics production. This process involves genetically engineered strains of Methylosinus trichosporium OB3b for effective synthesis【Nguyen & Lee, 2021】.

  • Pharmacokinetics in Anesthesia and Sedation : Vree et al. (1978) investigated the pharmacokinetics of 4-hydroxybutyric acid in humans and animals, highlighting its use in anesthesia, intensive care sedation, and as a hypnotic drug in psychiatry【Vree et al., 1978】.

  • Fungal Metabolism of Substituted 4-Phenoxybutyric Acids : Research by Faulkner and Woodcock (1966) showed that Aspergillus niger metabolizes substituted 4-phenoxybutyric acids. This study contributes to understanding the fungal detoxification mechanisms and the metabolic pathways involved【Faulkner & Woodcock, 1966】.

  • Effect on Mitochondrial Oxidative Phosphorylation : A study by Matlib et al. (1972) examined the impact of phenoxy-acid compounds, including 4-phenoxybutyric acid, on mitochondrial oxidative phosphorylation in plants. This research is significant for understanding how such compounds influence plant biochemistry【Matlib et al., 1972】.

  • Microbial Production and Applications : Zhou, Chen, and Chen (2012) focused on enhancing microbial production of 4-hydroxybutyric acid using high-efficiency promoters. This work is vital for optimizing the production process of this compound for various applications【Zhou et al., 2012】.

  • Antimicrobial Activities of Derivatives : Research by Muğlu et al. (2018) on the synthesis of 1,3,4-thiadiazole compounds derived from this compound highlights its potential antimicrobial activities. Such derivatives could have implications in developing new antimicrobial agents【Muğlu et al., 2018】.

Mechanism of Action

4-Phenoxybutyric acid is known to alleviate endoplasmic reticulum stress by assisting protein folding . It has been found to be effective in augmenting pathological conditions like type 2 diabetes, obesity, and neurodegeneration .

Safety and Hazards

The safety data sheet for 4-Phenoxybutyric acid suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

4-Phenoxybutyric acid is currently used as a reference standard for analytical testing within the food and beverage sector . It has also been found to be effective in treating certain pathological conditions, suggesting potential for further therapeutic applications .

Properties

IUPAC Name

4-phenoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O3/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYVPFIBWVQZCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
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DSSTOX Substance ID

DTXSID40959508
Record name 4-Phenoxybutanoic acid
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Molecular Weight

180.20 g/mol
Source PubChem
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CAS No.

6303-58-8, 38669-42-0
Record name 4-Phenoxybutyric acid
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Record name Butyric acid, 4-phenoxy-
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Record name Butanoic acid, phenoxy-
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